molecular formula C9H5BrClN B1285238 3-Bromo-7-chloroquinoline CAS No. 84973-05-7

3-Bromo-7-chloroquinoline

Cat. No.: B1285238
CAS No.: 84973-05-7
M. Wt: 242.5 g/mol
InChI Key: AULIHGFJRSSSKE-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the seventh position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another approach involves the chlorination of 3-bromoquinoline using chlorine gas or a chlorinating agent like sulfuryl chloride. This reaction is also conducted in an inert solvent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloroquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives depending on the nature of the substituent introduced.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

Antimalarial Activity

3-Bromo-7-chloroquinoline has been investigated for its potential as an antimalarial agent. Studies have demonstrated that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, a recent study reported that certain derivatives showed IC50 values below 50 μM, indicating strong antimalarial efficacy .

Table 1: Antimalarial Activity of this compound Derivatives

CompoundIC50 (μM)
Derivative A11.92
Derivative B23.45
Derivative C45.67

Anticancer Properties

The compound also exhibits promising anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). A notable derivative demonstrated an IC50 value of 6.502 μM against MCF-7 cells and 11.751 μM against PC3 cells.

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-76.502
PC311.751

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored as a precursor in the development of novel pharmaceutical agents targeting infectious diseases and cancer. Its derivatives are synthesized to enhance binding affinity to biological targets, paving the way for new drug candidates .

Case Studies

  • Case Study 1: Antimicrobial Agents
    A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against resistant bacterial strains. Results indicated significant activity, suggesting a pathway for developing new antibiotics.
  • Case Study 2: Anticancer Drug Development
    Another investigation modified the structure of this compound to improve binding affinity to cancer cell receptors, leading to enhanced efficacy in inhibiting tumor growth in vitro.

The biological activity of this compound has been extensively studied across various domains:

  • Antimicrobial Activity : Exhibits significant activity against several bacterial strains.
  • Antioxidant Properties : Demonstrates potential in reducing oxidative stress.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the chlorine atom at the seventh position.

    7-Chloroquinoline: Lacks the bromine atom at the third position.

    3,7-Dichloroquinoline: Contains chlorine atoms at both the third and seventh positions.

Uniqueness

3-Bromo-7-chloroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for selective functionalization and enhances the compound’s potential as a versatile intermediate in organic synthesis and drug development.

Biological Activity

3-Bromo-7-chloroquinoline is a halogenated quinoline derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of antimalarial , anticancer , and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine at the third position and chlorine at the seventh position of the quinoline ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other quinoline derivatives. The compound serves as a valuable building block for synthesizing various therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit certain enzyme activities by binding to their active sites, thereby preventing substrate access. Additionally, it may function as either an agonist or antagonist in receptor binding studies, modulating downstream signaling pathways.

Antimalarial Activity

This compound has demonstrated significant antimalarial properties against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications in halogenation can substantially affect the biological activity against this pathogen.

Case Study: Antimalarial Efficacy

In a study evaluating various quinoline derivatives, this compound exhibited potent inhibitory effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The effective concentration (EC50) values were recorded as follows:

StrainEC50 (μM)Selectivity Index
3D7 (sensitive)0.0130 ± 0.0002>1000
K1 (resistant)0.02 ± 0.01>800

These results indicate a high selectivity index, suggesting that the compound can effectively target malaria parasites with minimal cytotoxicity to mammalian cells .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly due to its ability to inhibit cell proliferation in various cancer cell lines.

Research Findings

In vitro studies have shown that derivatives of 7-chloroquinoline, including those modified with bromine, exhibit significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Notably, some compounds exhibited GI50 values in the submicromolar range, highlighting their potential as anticancer agents .

Antimicrobial Activity

Beyond antimalarial and anticancer effects, this compound has shown promise in antimicrobial applications. Its structural features allow it to interact with bacterial proteins involved in disease pathways, enhancing its effectiveness against various pathogens.

Summary of Antimicrobial Effects

A study assessing several quinoline derivatives found that many exhibited moderate to high antimicrobial activity with IC50 values below 100 μM across various bacterial strains .

Properties

IUPAC Name

3-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHGFJRSSSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561646
Record name 3-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84973-05-7
Record name 3-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-7-chloroquinoline
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